molecular formula C70H128O10 B13419823 L-Ascorbic acid, tetrahexadecanoate CAS No. 310408-06-1

L-Ascorbic acid, tetrahexadecanoate

Cat. No.: B13419823
CAS No.: 310408-06-1
M. Wt: 1129.8 g/mol
InChI Key: VEWKDTRPCDYKTR-QLMRWRAFSA-N
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Description

L-Ascorbic acid, tetrahexadecanoate, also known as tetrahexyldecyl ascorbate, is a derivative of L-ascorbic acid (vitamin C). This compound is known for its enhanced stability and ability to penetrate the epidermis, making it a popular ingredient in skincare products. Unlike L-ascorbic acid, which is water-soluble, this compound is lipid-soluble, allowing it to be more effectively absorbed by the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid.

    Reduction: It can act as a reducing agent, donating electrons to other molecules.

    Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products

    Oxidation: Dehydroascorbic acid.

    Reduction: Reduced forms of other molecules.

    Substitution: Various substituted ascorbate derivatives.

Scientific Research Applications

L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.

    Biology: Studied for its antioxidant properties and its role in collagen synthesis.

    Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.

    Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.

Mechanism of Action

L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic Acid: The water-soluble form of vitamin C, known for its antioxidant properties but less stable and less able to penetrate the skin.

    Magnesium Ascorbyl Phosphate: A stable, water-soluble derivative of vitamin C used in skincare products.

    Sodium Ascorbyl Phosphate: Another stable, water-soluble vitamin C derivative with similar applications.

Uniqueness

L-Ascorbic acid, tetrahexadecanoate stands out due to its lipid solubility, which enhances its stability and ability to penetrate the skin. This makes it particularly effective in topical applications, providing longer-lasting antioxidant protection and promoting collagen synthesis more efficiently than its water-soluble counterparts.

Properties

CAS No.

310408-06-1

Molecular Formula

C70H128O10

Molecular Weight

1129.8 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate

InChI

InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1

InChI Key

VEWKDTRPCDYKTR-QLMRWRAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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